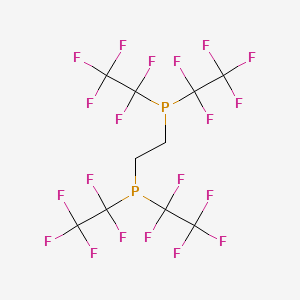
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is a chemical compound with the molecular formula C26H4F20P2. It is a type of phosphine ligand, which is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] typically involves the reaction of pentafluoroethylphosphine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the pentafluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Phosphine, 1,2-ethanediylbis[diphenyl-]
- 1,2-Bis(dipentafluorophenylphosphino)ethane
Uniqueness
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is unique due to its pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction efficiency and selectivity compared to other similar compounds .
Properties
CAS No. |
120263-08-3 |
|---|---|
Molecular Formula |
C10H4F20P2 |
Molecular Weight |
566.05 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentafluoroethyl)phosphanyl]ethyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C10H4F20P2/c11-3(12,13)7(23,24)31(8(25,26)4(14,15)16)1-2-32(9(27,28)5(17,18)19)10(29,30)6(20,21)22/h1-2H2 |
InChI Key |
VRTJROVMFYNMOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















